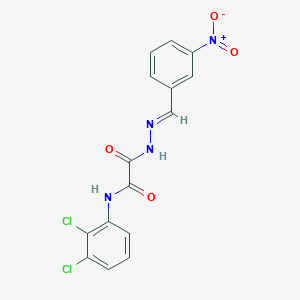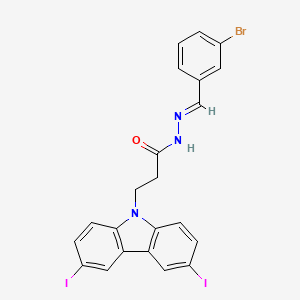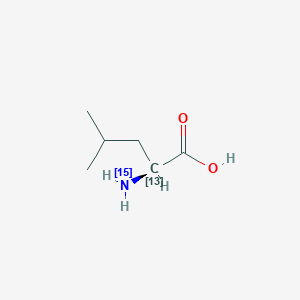
L-Leucine-2-13C,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine-2-13C,15N is a stable isotope-labeled compound of L-Leucine, an essential branched-chain amino acid (BCAA). This compound is specifically labeled with carbon-13 (13C) and nitrogen-15 (15N) at the second carbon and nitrogen positions, respectively. The molecular formula of this compound is (CH3)2CHCH213CH(15NH2)CO2H, and it has a molecular weight of 133.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-2-13C,15N involves the incorporation of stable isotopes into the L-Leucine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the use of labeled precursors such as 13C-labeled acetic acid and 15N-labeled ammonia in a series of chemical reactions to form this compound.
Biosynthesis: Utilizing microorganisms that can incorporate 13C and 15N isotopes from labeled substrates during their metabolic processes to produce this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing 13C and 15N-labeled substrates, allowing for the efficient incorporation of these isotopes into the L-Leucine molecule .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine-2-13C,15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides and esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alcohols are used under acidic or basic conditions to form amides and esters
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and esters
Wissenschaftliche Forschungsanwendungen
L-Leucine-2-13C,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of leucine in various biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic fluxes.
Medicine: Utilized in clinical research to study amino acid metabolism in health and disease, including conditions such as cancer and metabolic disorders.
Industry: Applied in the production of labeled peptides and proteins for use in drug development and diagnostic assays
Wirkmechanismus
L-Leucine-2-13C,15N exerts its effects by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and autophagy. The labeled isotopes allow for precise tracking and quantification of leucine’s role in these processes, providing valuable insights into its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
L-Leucine-2-13C,15N is unique due to its specific labeling with 13C and 15N isotopes. Similar compounds include:
L-Leucine-13C6,15N: Labeled with 13C at all six carbon positions and 15N at the nitrogen position.
L-Isoleucine-13C6,15N: Labeled with 13C at all six carbon positions and 15N at the nitrogen position.
L-Leucine-13C6: Labeled with 13C at all six carbon positions
These compounds are used in similar applications but differ in their labeling patterns, which can influence their specific uses and the information they provide in research studies.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-4-methyl(213C)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,7+1 |
InChI-Schlüssel |
ROHFNLRQFUQHCH-VZRCWKLKSA-N |
Isomerische SMILES |
CC(C)C[13C@@H](C(=O)O)[15NH2] |
Kanonische SMILES |
CC(C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


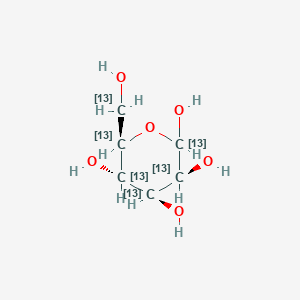
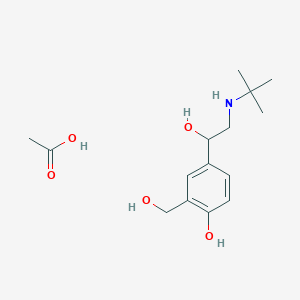




(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)

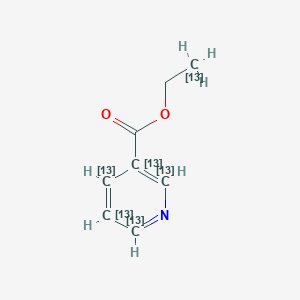

![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
